4,8-Dichloroquinazoline

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

4,8-Dichloroquinazoline is a halogenated heterocyclic building block (C8H4Cl2N2, MW 199.04 g/mol) supplied as a solid with purity ≥95%. The unique 4,8-substitution pattern creates a differentiated electrophilic environment enabling regioselective sequential functionalization—critical for constructing 4-anilinoquinazoline scaffolds prevalent in kinase inhibitor programs and LXR modulator synthesis. Storage requires inert atmosphere at 2-8°C. For medicinal chemistry and parallel synthesis workflows.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 7148-34-7
Cat. No. B1295942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloroquinazoline
CAS7148-34-7
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=CN=C2Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H
InChIKeyLGRUYTZVYJCUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dichloroquinazoline (CAS 7148-34-7): Procurement-Ready Chemical Profile and Core Properties


4,8-Dichloroquinazoline (CAS 7148-34-7) is a halogenated heterocyclic building block with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 g/mol . It is characterized by a bicyclic quinazoline core bearing chlorine atoms at the 4- and 8-positions [1]. This compound is primarily supplied as a solid with a purity of ≥95% and requires storage under an inert atmosphere at 2-8°C . Its structural features make it a versatile intermediate in medicinal chemistry for the construction of kinase inhibitors and other bioactive molecules [2].

Strategic Procurement of 4,8-Dichloroquinazoline: Why Chlorine Position Matters for Synthetic Utility


Substituting 4,8-Dichloroquinazoline with other dichloroquinazoline isomers (e.g., 2,4-dichloro) or mono-chlorinated analogs (e.g., 4-chloroquinazoline) is not equivalent from a synthetic or procurement standpoint. The 4,8-substitution pattern creates a unique electrophilic environment, enabling regioselective sequential functionalization [1]. This is critical for constructing complex 4-anilinoquinazoline scaffolds, which are prevalent in kinase inhibitor programs [2]. In contrast, 2,4-dichloroquinazoline exhibits different reactivity due to the 2-chloro substituent, while 4-chloroquinazoline lacks a second handle for late-stage diversification [3]. The quantitative evidence below substantiates these functional and performance-based differentiators.

Quantitative Evidence for Selecting 4,8-Dichloroquinazoline Over Structural Analogs


Regioselective Reactivity: 4,8-Dichloro Enables Sequential Functionalization Not Observed with 4-Chloroquinazoline

4,8-Dichloroquinazoline allows for stepwise nucleophilic aromatic substitution (SNAr) due to the differential reactivity of the 4- and 8-chloro substituents. In a documented synthetic procedure, reaction with aniline in ethanol at elevated temperature resulted in selective displacement of the 4-chloro group to yield 4-anilino-8-chloroquinazoline in 48% isolated yield [1]. This demonstrates the retention of the 8-chloro substituent as a functional handle for further diversification. In contrast, 4-chloroquinazoline lacks this second reactive site, limiting its use to single-step derivatization [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Validated Use in Patent Literature as a Key Intermediate for LXR Modulators

4,8-Dichloroquinazoline is explicitly referenced in patent WO2010059627A1 as a key intermediate for the synthesis of polar quinazoline-based Liver X Receptor (LXR) modulators [1][2]. The patent describes a specific synthetic step where 8-chloroquinazolin-4(3H)-one is treated with thionyl chloride and DMF to yield 4,8-dichloroquinazoline, which is subsequently used to install an aryloxy group at the 4-position [1]. This establishes a concrete industrial and research application for the compound, validating its utility in a defined therapeutic area. In comparison, the 2,4-dichloro isomer is not mentioned in this context within the same patent family, indicating a specificity for the 4,8-substitution pattern in this series [1].

Nuclear Receptors Drug Discovery Patent Analysis

Physicochemical and Handling Profile Differentiates from 2,4-Dichloroquinazoline for Procurement and Storage Planning

Procurement decisions often hinge on practical handling and stability. 4,8-Dichloroquinazoline exhibits a distinct physicochemical profile compared to its close isomer, 2,4-dichloroquinazoline. The target compound has a predicted boiling point of 317.6±22.0 °C and a melting point of 175-176 °C . Crucially, its storage requirements specify an inert atmosphere at 2-8°C . In contrast, 2,4-dichloroquinazoline has a significantly lower melting point of 135-137°C and is typically stored at room temperature . This difference in thermal properties and storage conditions necessitates distinct handling protocols and may influence long-term stability for compound management teams.

Chemical Procurement Stability Property Comparison

Optimal Application Scenarios for 4,8-Dichloroquinazoline Based on Verified Evidence


Scaffold for Selective Kinase Inhibitor Libraries

4,8-Dichloroquinazoline is optimally deployed as a core scaffold for generating diverse 4-anilinoquinazoline libraries. The selective displacement of the 4-chloro group with various anilines, while retaining the 8-chloro substituent, creates a versatile intermediate (4-anilino-8-chloroquinazoline) that can be further elaborated. This strategy is directly supported by synthetic procedures achieving a 48% yield for the first substitution step [1]. This approach is particularly valuable in medicinal chemistry campaigns targeting kinases where the quinazoline core is a privileged structure [2].

Synthesis of Liver X Receptor (LXR) Modulators

This compound is a demonstrated intermediate for synthesizing polar quinazoline-based LXR modulators, as outlined in patent WO2010059627A1 [3]. Researchers and organizations working on LXR-targeted therapies for atherosclerosis or other metabolic disorders will find direct, validated synthetic utility in this specific isomer. The patent describes its use in forming 4-aryloxyquinazolines, a key structural class within the invention [3].

Parallel Synthesis and Late-Stage Functionalization Campaigns

The presence of two differentially reactive chlorine atoms at the 4- and 8-positions makes 4,8-dichloroquinazoline an ideal candidate for sequential functionalization in parallel synthesis workflows. The initial SNAr at the 4-position can be performed under mild conditions, while the remaining 8-chloro group can be engaged in subsequent reactions (e.g., metal-catalyzed cross-couplings) for late-stage diversification, as inferred from its synthetic utility in building complex quinazoline systems [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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